molecular formula C11H16O4 B15471200 Dimethyl 2,6-dimethylideneheptanedioate CAS No. 42028-68-2

Dimethyl 2,6-dimethylideneheptanedioate

Cat. No.: B15471200
CAS No.: 42028-68-2
M. Wt: 212.24 g/mol
InChI Key: DPKHBZDGJHJGQX-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethylideneheptanedioate is a high-purity chemical reagent designed for advanced research and development applications. It belongs to the class of dicarboxylic acid esters and features two terminal methylidene groups, making it a versatile and valuable building block in organic synthesis. Its structure is particularly useful for constructing complex molecular frameworks, potentially serving as a key intermediate in the development of pharmaceuticals, specialty polymers, and functional materials. Researchers value this compound for its application in various synthetic pathways, including Michael additions, cyclization reactions, and polymerizations, where the activated double bonds can be leveraged for further functionalization. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Please handle with appropriate safety precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

42028-68-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl 2,6-dimethylideneheptanedioate

InChI

InChI=1S/C11H16O4/c1-8(10(12)14-3)6-5-7-9(2)11(13)15-4/h1-2,5-7H2,3-4H3

InChI Key

DPKHBZDGJHJGQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCCC(=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares dimethyl 2,6-dimethylideneheptanedioate with structurally related compounds:

Property This compound Dimethyl Fumarate (DMF) 2,6-Dimethyl-3,5-heptanedione
Molecular Formula C₁₁H₁₆O₄ (inferred) C₅H₈O₄ C₉H₁₆O₂
Molecular Weight (g/mol) ~212.24 (calculated) 144.13 156.22
Functional Groups Methyl esters, methylidene groups α,β-unsaturated diester Diketone
CAS Registry Number Not available 624-49-7 18362-64-6
Key Structural Features Conjugated diene system, ester groups Conjugated double bond, ester groups Two ketone groups at 3,5 positions

Sources :

  • Reactivity : DMF’s α,β-unsaturated ester structure enables nucleophilic addition and antioxidant activity via Nrf2 pathway activation . This compound’s methylidene groups may similarly participate in cycloaddition or polymerization reactions.
  • Stability: Unlike DMF, which is stable under standard conditions, diketones like 2,6-dimethyl-3,5-heptanedione may exhibit keto-enol tautomerism, affecting reactivity .

Dimethyl Fumarate (DMF) :

  • Medical Use: FDA-approved for relapsing-remitting multiple sclerosis (MS). Reduces annual relapse rates by 50% and achieves No Evidence of Disease Activity (NEDA) in 79.9% of patients .
  • Mechanism : Activates Nrf2 antioxidant pathways and promotes Th2 immune responses .

This compound :

  • Potential applications in polymer synthesis (e.g., crosslinking agents) or as intermediates in organic synthesis. No direct pharmacological data is available.

2,6-Dimethyl-3,5-heptanedione :

  • Likely used in flavor/fragrance industries or as a ligand in coordination chemistry. No therapeutic applications reported .

Sources :

  • Analogous diketones (e.g., 2,6-dimethyl-3,5-heptanedione) show low ecological toxicity but lack comprehensive toxicological data .

Q & A

Q. How can machine learning (ML) enhance predictive modeling of the compound’s bioactivity or material properties?

  • Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets combining structural descriptors (e.g., logP, polar surface area) with experimental outcomes (e.g., thermal stability). Feature importance analysis identifies dominant physicochemical drivers .

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